

A Technical Guide to Fmoc-Ala-OH-¹⁵N for NMR Spectroscopy Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Ala-OH-¹⁵N*

Cat. No.: *B558012*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of N-(9-Fluorenylmethoxycarbonyl)-L-alanine (¹⁵N), herein referred to as Fmoc-Ala-OH-¹⁵N. It details its physicochemical properties, synthesis, and critical role as a site-specific isotopic label in Nuclear Magnetic Resonance (NMR) spectroscopy for studying peptide and protein structure, dynamics, and interactions.

Introduction to Fmoc-Ala-OH-¹⁵N

Fmoc-Ala-OH-¹⁵N is a derivative of the amino acid L-alanine, which has been isotopically labeled with nitrogen-15 (¹⁵N) at the α -amino group. This amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group essential for solid-phase peptide synthesis (SPPS).^[1] The incorporation of the ¹⁵N stable isotope makes Fmoc-Ala-OH-¹⁵N an invaluable tool for a variety of analytical techniques, most notably NMR spectroscopy and mass spectrometry.^[1]

In the context of NMR, the ¹⁵N nucleus possesses a nuclear spin of 1/2, making it NMR-active. Site-specific incorporation of a ¹⁵N label into a peptide or protein allows researchers to focus on particular regions of the biomolecule. This is especially powerful in drug discovery and structural biology for elucidating molecular interactions, characterizing structural changes, and understanding dynamic processes at the residue-specific level.^[1] The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, in particular, provides a "fingerprint" spectrum

of the protein backbone, where each amide group gives rise to a specific correlation peak, allowing for detailed analysis.[2]

Physicochemical and Spectroscopic Data

The fundamental properties of Fmoc-Ala-OH-¹⁵N are critical for its application in peptide synthesis and spectroscopic analysis. Key data points are summarized below.

Table 1: Physicochemical Properties of Fmoc-Ala-OH-¹⁵N

Property	Value	Reference(s)
Chemical Formula	C ₁₈ H ₁₇ ¹⁵ NO ₄	
Molecular Weight	~312.33 g/mol	
Isotopic Purity	≥98 atom % ¹⁵ N	
Appearance	White to off-white solid	
Melting Point	147-153 °C	
Optical Activity	[\alpha] ²⁰ /D = -18° (c=1 in DMF)	
Storage Temperature	2-8°C	

Table 2: Characteristic ¹H NMR Chemical Shifts

Proton NMR is used to confirm the structure of the molecule. The chemical shifts for Fmoc-Ala-OH-¹⁵N are nearly identical to its unlabeled counterpart.

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference(s)
Alanine α-H	~4.35	Quartet	~7.1	
Alanine β-CH ₃	~1.30	Doublet	~7.1	
Fmoc CH, CH ₂	4.24 - 4.30	Multiplet	-	
Fmoc Aromatic H	7.35 - 7.90	Multiplet	-	

Synthesis and Isotopic Labeling

The synthesis of Fmoc-Ala-OH-¹⁵N is a straightforward procedure involving the protection of the ¹⁵N-labeled L-alanine.

General Synthesis Protocol

The primary method for synthesizing Fmoc-Ala-OH-¹⁵N involves the reaction of ¹⁵N-labeled L-alanine with an Fmoc-donating reagent. High yields, often approaching 99%, can be achieved under optimized conditions.

Reaction Scheme: ¹⁵N-L-Alanine + Fmoc-OSu (or Fmoc-Cl) --(Base, Solvent)--> Fmoc-Ala-OH-¹⁵N

Step-by-Step Methodology:

- **Dissolution:** Dissolve ¹⁵N-L-alanine in a mixed solvent system, such as water/dioxane.
- **Base Addition:** Add a base, typically sodium bicarbonate or sodium carbonate, to the solution to deprotonate the amino group and facilitate the reaction.
- **Fmoc Reagent Addition:** Add the Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), to the mixture.
- **Reaction:** Stir the mixture at room temperature, typically overnight, to allow the reaction to proceed to completion.
- **Work-up:** Concentrate the mixture under reduced pressure to remove the organic solvent.
- **Purification:** Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the Fmoc-protected product.
- **Isolation:** Collect the white solid precipitate by filtration, wash thoroughly with water to remove salts, and dry under vacuum.

Applications in NMR Spectroscopy and Drug Development

The primary utility of Fmoc-Ala-OH-¹⁵N is for site-specific isotopic labeling of synthetic peptides for NMR studies. This approach offers significant advantages over uniform labeling, especially for studying large proteins or specific functional domains.

- **Structural Analysis:** By placing a ¹⁵N label at a specific alanine site, researchers can unambiguously assign signals in the NMR spectrum corresponding to that residue. This is crucial for determining local structure and conformation.
- **Protein Dynamics:** Changes in the chemical environment of the ¹⁵N-labeled amide, reflected by shifts in its NMR signal, can provide insights into protein dynamics, folding, and conformational changes.
- **Interaction Studies:** ¹⁵N NMR is highly sensitive to changes in the local electronic environment. When a drug or binding partner interacts with the protein near the labeled alanine, the corresponding peak in the ¹H-¹⁵N HSQC spectrum may shift or broaden. This allows for the precise mapping of binding sites and the determination of binding affinities.
- **Simplifying Complex Spectra:** For large proteins, uniform ¹⁵N labeling can result in thousands of peaks with severe overlap. Site-specific labeling drastically simplifies the spectrum, enabling the study of specific regions without spectral crowding.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ala-OH-¹⁵N

This protocol describes the manual incorporation of a single Fmoc-Ala-OH-¹⁵N residue into a peptide sequence using standard Fmoc chemistry.

Materials:

- Rink Amide resin (or other suitable solid support)
- Fmoc-protected amino acids
- Fmoc-Ala-OH-¹⁵N
- Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBr (Hydroxybenzotriazole)
- Activation base: DIPEA (N,N-Diisopropylethylamine)
- Solvents: DMF, Dichloromethane (DCM)
- Washing solutions
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Methodology:

- Resin Preparation: Swell the resin in DMF in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat once.
- Washing: Wash the resin extensively with DMF followed by DCM to remove residual piperidine and by-products.
- ^{15}N -Alanine Coupling:
 - In a separate vial, dissolve Fmoc-Ala-OH- ^{15}N (3-5 equivalents relative to resin loading), HBTU/HOBr (3-5 eq.), and DIPEA (6-10 eq.) in DMF.
 - Pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction vessel for 1-2 hours to ensure complete coupling.
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
- Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

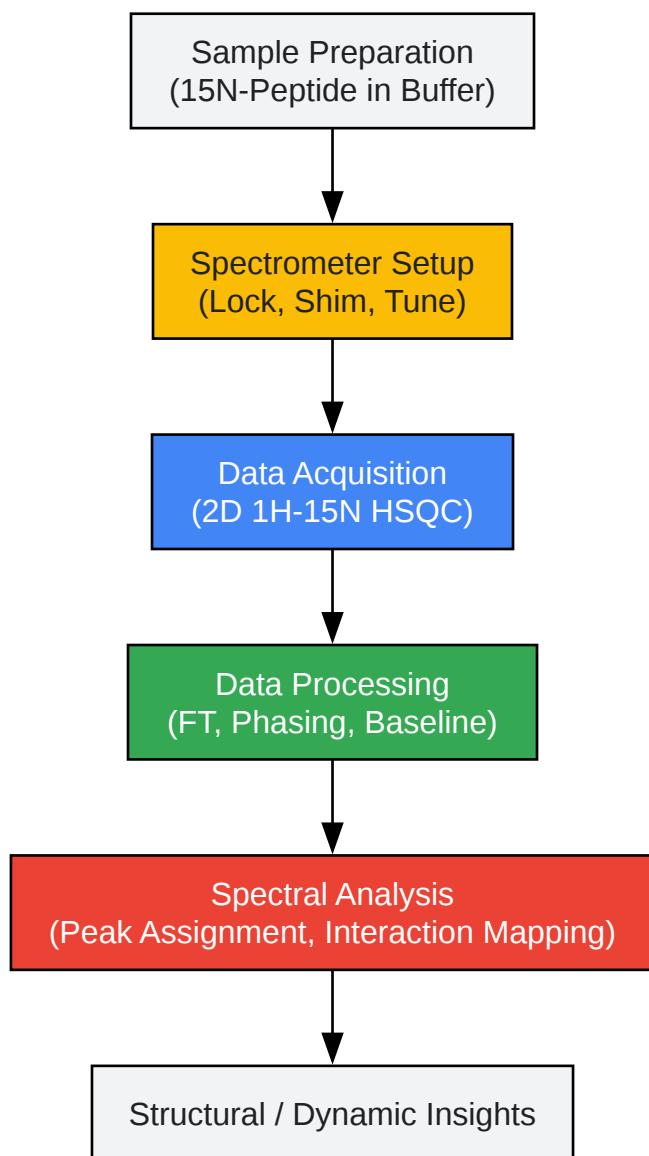
- Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether.
- Purification: Purify the ^{15}N -labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: Confirm the mass and purity of the final peptide using mass spectrometry and analytical HPLC.

[Click to download full resolution via product page](#)

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Ala-OH- ^{15}N .

NMR Spectroscopy: ^1H - ^{15}N HSQC Experiment

This protocol outlines the general steps for acquiring a 2D ^1H - ^{15}N HSQC spectrum of a ^{15}N -labeled peptide.


Materials:

- Purified, lyophilized ^{15}N -labeled peptide
- NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, in 90% H_2O / 10% D_2O)
- NMR spectrometer equipped with a cryoprobe
- NMR tubes

Methodology:

- **Sample Preparation:** Dissolve the lyophilized peptide in the NMR buffer to a final concentration typically between 0.1 and 1.0 mM. Transfer the solution to a clean NMR tube.
- **Spectrometer Setup:**
 - Insert the sample into the spectrometer.
 - Lock onto the D₂O signal and shim the magnetic field to achieve high homogeneity.
 - Tune and match the probe for both ¹H and ¹⁵N frequencies.
- **Experiment Selection:** Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcfpf3gpph on Bruker systems).
- **Parameter Optimization:**
 - Set the spectral widths for both the ¹H (typically ~12-16 ppm) and ¹⁵N (typically ~30-40 ppm) dimensions to cover all expected signals.
 - Calibrate the 90° pulse lengths for both ¹H and ¹⁵N.
 - Set the number of scans and dummy scans based on sample concentration to achieve an adequate signal-to-noise ratio.
- **Data Acquisition:** Start the 2D experiment. Acquisition time can range from minutes to several hours.
- **Data Processing:**
 - Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
 - Perform Fourier transformation.
 - Phase the spectrum in both dimensions and perform baseline correction.

- Data Analysis: Analyze the resulting 2D spectrum. Each peak represents a correlation between a backbone amide proton (¹H) and its directly bonded nitrogen (¹⁵N), providing residue-specific information.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Fmoc-Ala-OH-15N | 117398-49-9 [smolecule.com]
- 2. aapep.bocsci.com [aapep.bocsci.com]
- To cite this document: BenchChem. [A Technical Guide to Fmoc-Ala-OH-15N for NMR Spectroscopy Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558012#fmoc-ala-oh-15n-for-nmr-spectroscopy-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com